molecular formula C18H17N3O4 B10978915 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide

Cat. No.: B10978915
M. Wt: 339.3 g/mol
InChI Key: UABHMEAYGFWDQV-OAHLLOKOSA-N
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Description

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE typically involves the condensation of appropriate quinazolinone derivatives with acetic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and purification systems ensures consistent quality and scalability of production. The process is designed to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(2,4-Dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetic acid
  • 2-(2,4-Dioxo-3,4-dihydro-1(2H)-quinazolinyl)ethanol

Uniqueness

What sets 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[(1S)-2-HYDROXY-1-PHENYLETHYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide

InChI

InChI=1S/C18H17N3O4/c22-11-15(12-6-2-1-3-7-12)19-16(23)10-21-17(24)13-8-4-5-9-14(13)20-18(21)25/h1-9,15,22H,10-11H2,(H,19,23)(H,20,25)/t15-/m1/s1

InChI Key

UABHMEAYGFWDQV-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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